![molecular formula C11H20N2O2 B2459247 6-(Boc-amino)-1-azaspiro[3.3]heptane CAS No. 1638767-68-6](/img/structure/B2459247.png)

6-(Boc-amino)-1-azaspiro[3.3]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

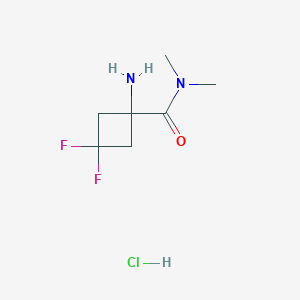

“6-(Boc-amino)-1-azaspiro[3.3]heptane” is a chemical compound with the IUPAC name: tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate . It is a type of spirocyclic compound, which is a part of a series of advanced angular [3.3]heptanes .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been reported . The four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . Another study reported the synthesis of 2,6-Disubstituted spiro[3.3]heptanes to investigate and develop synthetic methods for preparation of these compounds .Molecular Structure Analysis

The molecular structure of “6-(Boc-amino)-1-azaspiro[3.3]heptane” is represented by the SMILES string:NC1C2 (CN (C (OC (C) (C)C)=O)C2)OC1 . The molecular weight of the compound is 214.26 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-(Boc-amino)-1-azaspiro[3.3]heptane” include the ring closure of 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . The synthesized compounds are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes .Applications De Recherche Scientifique

Synthesis of Sterically Constrained Amino Acids

The compound “6-(Boc-amino)-1-azaspiro[3.3]heptane” has been used in the synthesis of 2-azaspiro[3.3]heptane-derived amino acids . These novel amino acids have been added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design .

Analogues of Natural Compounds

The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, are analogues of the natural compounds ornithine and GABA, respectively . This demonstrates the use of the 2-azaspiro[3.3]heptane scaffold in constructing functionalized sterically constrained amino acids .

Drug Design

Sterically constrained amino acids, such as those derived from “6-(Boc-amino)-1-azaspiro[3.3]heptane”, are popular for the design of peptidomimetic drugs . The principles of such design have been formulated long ago and have been intensively used since then .

Saturated Benzene Bioisostere

The spiro[3.3]heptane core, with non-coplanar exit vectors, has been shown to be a saturated benzene bioisostere . This scaffold was incorporated into various drugs, demonstrating its versatility .

Anticancer Drug Modification

The spiro[3.3]heptane scaffold was incorporated into the anticancer drug sonidegib, replacing the meta-benzene . This modification resulted in a patent-free saturated analog that showed high potency in biological assays .

Anesthetic Drug Modification

The spiro[3.3]heptane scaffold was also incorporated into the anesthetic drug benzocaine, replacing the para-benzene . This resulted in a patent-free saturated analog that retained the drug’s anesthetic properties .

Safety and Hazards

Orientations Futures

The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes. Therefore, they can be advantageously used in medicinal chemistry and drug design . This suggests potential future directions in the field of drug discovery and development.

Propriétés

IUPAC Name |

tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMQBXQOCRBMDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1)CCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146926 |

Source

|

| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Boc-amino)-1-azaspiro[3.3]heptane | |

CAS RN |

1638767-68-6 |

Source

|

| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2459168.png)

![3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2459171.png)

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2459175.png)

![3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2459176.png)

![3-(Benzimidazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2459180.png)

![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)

![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)